molecular formula C9H12ClNO3 B11733434 (S)-2-Amino-3-phenoxypropanoicacidhydrochloride

(S)-2-Amino-3-phenoxypropanoicacidhydrochloride

Cat. No.: B11733434
M. Wt: 217.65 g/mol
InChI Key: RHNCZSYKWZMCLA-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-phenoxypropanoicacidhydrochloride is a chiral amino acid derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a phenoxy group, and a hydrochloride salt, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-phenoxypropanoicacidhydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenol and (S)-2-amino-3-chloropropanoic acid.

    Reaction Conditions: The phenol is first converted to its phenoxide form using a base such as sodium hydroxide. This phenoxide is then reacted with (S)-2-amino-3-chloropropanoic acid under controlled conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-phenoxypropanoicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

(S)-2-Amino-3-phenoxypropanoicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-phenoxypropanoicacidhydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-phenoxypropanoicacidhydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-phenylpropanoic acid: Lacks the phenoxy group but has a similar backbone structure.

    3-Phenoxypropanoic acid: Lacks the amino group but retains the phenoxy and propanoic acid moieties.

Uniqueness

(S)-2-Amino-3-phenoxypropanoicacidhydrochloride is unique due to its specific chiral configuration and the presence of both amino and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

(2S)-2-amino-3-phenoxypropanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-8(9(11)12)6-13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1

InChI Key

RHNCZSYKWZMCLA-QRPNPIFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)OCC(C(=O)O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.